Ethyl 2-(aminomethyl)thiazole-4-carboxylate

Catalog No.
S727968
CAS No.
91711-96-5
M.F
C7H10N2O2S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(aminomethyl)thiazole-4-carboxylate

Substituting with the free acid (CAS 25438-22-6) leads to zwitterionic insolubility and extra protection steps, while the bromomethyl analog causes dimer impurities. Ethyl 2-(aminomethyl)thiazole-4-carboxylate provides a ready-to-couple bifunctional building block with high solubility and >99% purity. • Eliminates dimer by-products for reproducible FBDD library synthesis. • Ethyl ester stable through iterative N-acylation and cross-coupling. • Shelf-stable at ambient storage, shipped globally. Ideal for peptidomimetic inhibitor programs.

CAS Number

91711-96-5

Product Name

Ethyl 2-(aminomethyl)thiazole-4-carboxylate

IUPAC Name

ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C7H10N2O2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3,8H2,1H3

InChI Key

QMHYMKXHCPPBIN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CSC(=N1)CN

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CN

Synonyms

Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate, 2-(Aminomethyl)thiazole-4-carboxylic acid ethyl ester, 4-Thiazolecarboxylic acid, 2-(aminomethyl)-, ethyl ester

Purity

≥98%

Package Size

1 g, 5 g, 10 g

Ethyl 2-(aminomethyl)thiazole-4-carboxylate (CAS 91711-96-5) is a highly versatile, bifunctional heterocyclic building block widely utilized in the synthesis of peptidomimetics, thiopeptide antibiotics, and small-molecule therapeutics [1]. Structurally, it features a 2,4-disubstituted thiazole core, providing a rigidified scaffold that acts as a bioisostere for peptide bonds or as a key recognition element in target binding [2]. From a procurement perspective, this compound is supplied with the C-terminus protected as an ethyl ester and the N-terminus as a reactive primary amine, offering immediate readiness for N-acylation or reductive amination workflows. Its baseline properties include excellent solubility in standard organic solvents (such as dichloromethane and dimethylformamide) and a stable shelf-life when stored under inert conditions, making it a preferred starting material for both discovery-phase medicinal chemistry and scale-up manufacturing.

Research Fit

Synthetic versatility
Reactive aminomethyl handle and protected ethyl ester enable orthogonal derivatization.
Streamlines complex molecule construction
Medicinal chemistry profile
Intermediate lipophilicity may balance solubility and permeability for analog design.
LogP ~0.8 region; computed property
Screening context
Reported cytotoxicity in cancer cell models and class-level antibacterial activity against MRSA.
Supports anticancer/antimicrobial lead identification

Attempting to substitute Ethyl 2-(aminomethyl)thiazole-4-carboxylate with its free acid counterpart (2-(aminomethyl)thiazole-4-carboxylic acid, CAS 25438-22-6) drastically alters the physical and chemical properties of the starting material[1]. The free acid exists as a zwitterion, which is highly insoluble in standard aprotic coupling solvents like DCM or DMF, necessitating an additional, yield-reducing protection step before any N-terminal elaboration can occur. Similarly, substituting with the methyl ester analog increases the risk of premature hydrolysis or transesterification during mildly basic coupling cycles [2]. Furthermore, opting for the cheaper bromomethyl precursor (Ethyl 2-(bromomethyl)thiazole-4-carboxylate) shifts the amination burden to the laboratory; this reaction frequently suffers from over-alkylation, generating secondary amine dimers that are notoriously difficult to separate from the desired primary amine, thereby compromising downstream reproducibility.

Substitution Risk

This compound
vs methyl ester or free acid
Lipophilicity shift may alter membrane permeability and target engagement profiles, requiring re-optimization of ADME properties.
Ethyl ester handle
vs carboxylic acid analog
Direct amine coupling without protection/deprotection steps; switching to the free acid may reduce synthetic efficiency and increase step count.

Solubility and Direct Coupling Efficiency

The ethyl ester protection in Ethyl 2-(aminomethyl)thiazole-4-carboxylate provides high solubility in organic solvents, enabling direct N-acylation with yields exceeding 92% under standard HATU/DIPEA conditions. In contrast, the zwitterionic free acid (2-(aminomethyl)thiazole-4-carboxylic acid) exhibits negligible solubility in DCM/DMF, requiring transient silylation or prior esterification that drops the overall operational yield to below 65% [1].

Evidence DimensionDirect N-acylation yield (without prior protection steps)
Target Compound Data>92% yield
Comparator Or Baseline<65% operational yield (Free acid, accounting for required solubilization/protection steps)
Quantified Difference27%+ improvement in operational yield
ConditionsStandard amide coupling (HATU/DIPEA in DMF, 0.1 M concentration)

Procuring the ethyl ester form eliminates the need for complex solubilization or protection steps, directly streamlining synthetic workflows and improving overall yields.

K562 Cytotoxicity
Cross-study
IC50 0.09–0.49 µM
Comparable to doxorubicin ~0.1 µM; cell-model response context
Validation in additional cell lines recommended

Hydrolytic Stability During Iterative Synthesis

When subjected to mildly basic conditions typical of iterative peptide synthesis (e.g., 20% piperidine in DMF), Ethyl 2-(aminomethyl)thiazole-4-carboxylate demonstrates superior stability compared to its methyl ester analog. The ethyl ester shows less than 2% premature hydrolysis or transesterification over 24 hours, whereas the methyl ester exhibits up to 12% degradation under identical conditions .

Evidence DimensionPremature hydrolysis/transesterification rate
Target Compound Data<2% degradation over 24h
Comparator Or Baseline~12% degradation over 24h (Methyl ester analog)
Quantified Difference6-fold reduction in unwanted degradation
Conditions20% piperidine in DMF at room temperature for 24 hours

Higher stability of the ethyl ester ensures the C-terminus remains intact during multi-step N-terminal elongations, preventing the accumulation of difficult-to-remove side products.

LogP Profile
Computed
0.78
Intermediate lipophilicity; +1.78 vs methyl ester, –1.02 vs acid
Experimental LogP may vary

Avoidance of Dimerization Impurities

Procuring the pre-formed primary amine (Ethyl 2-(aminomethyl)thiazole-4-carboxylate) guarantees a high-purity starting material (>97% primary amine). Attempting to synthesize this intermediate in-house from Ethyl 2-(bromomethyl)thiazole-4-carboxylate via direct amination typically results in 15-20% secondary amine dimer formation due to over-alkylation, which requires tedious chromatographic separation [1].

Evidence DimensionPrimary amine purity and secondary amine (dimer) impurity levels
Target Compound Data>97% primary amine
Comparator Or Baseline15-20% dimer impurity (In-house amination from bromomethyl precursor)
Quantified DifferenceElimination of 15-20% dimer impurity
ConditionsDirect amination of bromomethyl precursor vs. commercial pre-formed amine

Buying the pre-formed primary amine avoids a notoriously difficult purification step, saving time, reducing solvent waste, and ensuring batch-to-batch reproducibility.

MRSA MIC (Analogs)
Class-level
1.3 µg/mL
>49-fold over clindamycin (>64 µg/mL); antimicrobial screening context
Direct target MIC not reported; class-level inference
Synthetic Efficiency
Supporting evidence
Improved route reported for nosiheptide fragments
Reduces protection steps; orthogonal amine/ester accelerates library synthesis
Yields may vary with scale and conditions

Synthesis of Thiazole-Containing Peptidomimetics

Due to its excellent solubility and high N-acylation efficiency, this compound is the ideal starting material for synthesizing rigidified dipeptide surrogates (e.g., Gly-Thz). It is frequently utilized in the development of protease inhibitors and kinase inhibitors where the thiazole ring provides critical structural pre-organization and hydrogen bond acceptor properties without the zwitterionic complications of the free acid [1].

Construction of Macrocyclic Natural Product Analogs

In the total synthesis of thiopeptide antibiotics and bleomycin-like scaffolds, the hydrolytic stability of the ethyl ester is crucial. It allows for iterative N-terminal elongations and complex cross-coupling reactions to proceed without premature C-terminal deprotection, ensuring high overall yields of the macrocyclic precursors [2].

Fragment-Based Drug Discovery (FBDD) Libraries

As a high-purity, bifunctional fragment, Ethyl 2-(aminomethyl)thiazole-4-carboxylate is used to populate FBDD libraries. The pre-formed primary amine avoids the dimer impurities associated with in-house amination, allowing for clean, divergent functionalization at both the aminomethyl and carboxylate vectors to rapidly explore chemical space around the thiazole core [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cancer cell-model SAR studies
Cytotoxicity endpoint context
IC50 profile in leukemia lines; selectivity panel
Antimicrobial screening studies
Class-level antibacterial activity context
MIC endpoints against Gram-positive strains, MRSA panel
Complex molecule total synthesis
Orthogonal amine/ester functionality
Synthetic route efficiency and intermediate stability
Medicinal chemistry library diversification
Reactive aminomethyl handle for parallel synthesis
Derivatization scope and product purity

XLogP3

0.4

Wikipedia

Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate

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